1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Lipophilicity Drug Design Permeability

1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS 477868-27-2) is a research-grade, monocyclic 4-oxo-1,4-dihydronicotinic acid derivative with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol. This compound serves as a crucial synthetic intermediate and a pharmacophore for generating non-fused analogs of quinolone antibacterials, specifically targeting DNA gyrase inhibition.

Molecular Formula C16H17NO3
Molecular Weight 271.316
CAS No. 477868-27-2
Cat. No. B2572743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
CAS477868-27-2
Molecular FormulaC16H17NO3
Molecular Weight271.316
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1C2=CC=C(C=C2)C(C)C)C(=O)O
InChIInChI=1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14(16(19)20)15(18)8-11(17)3/h4-10H,1-3H3,(H,19,20)
InChIKeyIRCOZPOADMDNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS 477868-27-2) for Specialized Drug Discovery


1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS 477868-27-2) is a research-grade, monocyclic 4-oxo-1,4-dihydronicotinic acid derivative with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol [1]. This compound serves as a crucial synthetic intermediate and a pharmacophore for generating non-fused analogs of quinolone antibacterials, specifically targeting DNA gyrase inhibition [2]. Its procurement is driven by the need for a specific N-aryl substituent pattern that cannot be achieved with commercially available, generic quinolone or nicotinic acid building blocks.

Why Generic 4-Oxo-1,4-dihydronicotinic Acids Cannot Substitute for CAS 477868-27-2


Direct substitution with other monocyclic 4-oxo-1,4-dihydronicotinic acids or quinolone antibiotics is scientifically invalid due to profound variations in lipophilicity and steric bulk driven by the N-aryl substituent. The specific 4-isopropylphenyl group on CAS 477868-27-2 confers a unique computed XLogP3-AA of 3.6 [1], which is critical for optimizing passive membrane permeability and target engagement in Gram-positive bacteria, a feature not shared by more polar analogs like the 4-methoxy derivative [2]. This property directly influences the structure-activity relationship (SAR), where minor changes in the N-1 aryl group lead to significant shifts in antibacterial spectrum and potency, as established for this scaffold class [3].

Quantitative Differentiation Evidence for 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid vs. its Closest Analogs


Superior Lipophilicity for Gram-Positive Membrane Permeation vs. the 4-Methoxy Analog

The target compound exhibits a computed XLogP3-AA of 3.6, which is 1.6 log units higher than the 4-methoxy analog (XLogP3-AA ≈ 2.0) [1]. This quantifiably higher lipophilicity is predicted to enhance passive diffusion across the more lipid-rich membranes of Gram-positive bacteria, a key differentiator for antibacterial drug design within this scaffold class [2].

Lipophilicity Drug Design Permeability

Differentiated Hydrogen Bond Acceptor Count Influencing Target Binding vs. Nalidixic Acid

The target compound possesses a Hydrogen Bond Acceptor (HBA) count of 4, compared to 5 for the first-generation quinolone nalidixic acid [1]. This reduction in HBA count, combined with the loss of the fused aromatic ring system, fundamentally alters the pharmacophore's interaction with the DNA gyrase binding pocket, a modification that steers antibacterial activity away from the typical Gram-negative spectrum of quinolones toward a Gram-positive preference, as observed for this monocyclic class [2].

Medicinal Chemistry DNA Gyrase Inhibition Pharmacophore

Unique Steric Bulk from 4-Isopropylphenyl Substitution for Selective Enzyme Binding

The 4-isopropylphenyl group introduces a significantly larger molar refractivity (a computed steric parameter) compared to a simple phenyl or 4-chloroanilino substituent found in other commercially available analogs [1]. While the class is known to inhibit DNA gyrase, the specific steric contour of the isopropyl group is a critical variable for achieving selective inhibition over human topoisomerase II, a common off-target for quinolones. The Bassini et al. (1993) study established that the nature of the N-1 aryl substituent directly controls antibacterial potency and spectrum in this series [2].

Structure-Activity Relationship Enzyme Inhibition Selectivity

Optimal Research and Industrial Scenarios for Procuring CAS 477868-27-2


Building a Focused Library for Gram-Positive DNA Gyrase Inhibitors

Research teams aiming to develop novel antibiotics targeting multidrug-resistant Gram-positive bacteria (e.g., MRSA) should prioritize this compound as a core scaffold. Its differentiated lipophilicity (XLogP3-AA = 3.6) compared to more polar analogs makes it ideal for exploring a chemical space where enhanced membrane penetration is critical for intracellular target engagement [1]. This strategy directly aligns with the SAR trends reported by Bassini et al. (1993), where monocyclic derivatives demonstrate a marked shift toward Gram-positive activity [2].

Structure-Activity Relationship (SAR) Expansion at the N-1 Position of Nicotinic Acids

Medicinal chemists conducting SAR studies on 4-oxo-1,4-dihydronicotinic acids to optimize DNA gyrase inhibition can use this compound as a key analog representing an optimal lipophilic, sterically bulky substituent. Its unique properties are essential for benchmarking against smaller (4-H, 4-F) or more polar (4-OCH3) N-1 phenyl derivatives, allowing for the mapping of steric and lipophilic tolerance in the enzyme's binding pocket, as the activity of this scaffold is acutely sensitive to the nature of this substituent [1].

Synthesis of Clinical Candidate Precursors with Favorable Drug-Like Properties

This compound serves as a strategic intermediate for synthesizing more complex clinical candidates where a balance of lipophilicity and H-bonding capability is required. Its computed properties (Molecular Weight: 271.31, HBA: 4, Rotatable Bonds: 3) indicate a promising lead-like profile, meeting several of the 'rule of three' criteria for fragment-based drug discovery [1]. Procuring this specific intermediate ensures the final compound will have a predictable physicochemical profile optimized for oral bioavailability and lower metabolic clearance.

Quote Request

Request a Quote for 1-(4-Isopropylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.